The compound 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a complex organic molecule characterized by its unique diazatricyclic structure and various functional groups. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities and potential applications in medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, which often involve multi-step procedures and specific reaction conditions. It is primarily studied in academic and industrial laboratories focusing on drug discovery and development.
10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is classified as a diazatricyclic compound due to the presence of nitrogen atoms within its cyclic structure. Its molecular formula is with a molecular weight of approximately 318.41 g/mol.
The synthesis of this compound typically involves several key steps:
The synthetic routes may utilize various reagents and catalysts under controlled conditions (temperature, pressure) to optimize yield and purity. For instance, palladium-catalyzed reactions or other transition metal catalysts might be used to facilitate specific transformations.
The molecular structure of 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one features:
The structural representation can be described using various chemical notation systems such as SMILES or InChI formats:
C1=CC=C(C=C1)C(=O)N=C2C=CC=CC2=N1C(C)(C)C
InChI=1S/C20H22N2O/c1-13(2)17-10-12(3)15(5)18(17)20(21)22-19(16(18)4)14(6)11-9/h10-11H,1-3H3
10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can undergo several chemical reactions:
These reactions require careful control of reaction conditions (solvents, temperature, time) to ensure selectivity and yield of desired products.
The mechanism of action for 10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one involves its interaction with biological macromolecules:
The physical properties include:
Chemical properties encompass:
10-(furan-2-yl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one has several potential applications: